1-(3-Cyanophenyl)-3-(4-cyanophenyl)urea

SRPK3 kinase inhibition Positional isomer SAR Diaryl urea kinase probe

Diaryl urea kinase programs often fail from positional isomer mismatch or unverified analog purity. 1-(3-Cyanophenyl)-3-(4-cyanophenyl)urea solves this with: ① Regiospecific 3-CN/4-CN topology delivering distinct kinase back-pocket binding vs. symmetrical or mono-CN analogs. ② CoA-documented ≥95% purity eliminating custom-synthesis lead-time risk. ③ Validated for SRPK, VEGFR2, PDGFRβ selectivity panels with matched comparators (e.g., 1-(4-cyanophenyl)-3-phenylurea) available.

Molecular Formula C15H10N4O
Molecular Weight 262.27 g/mol
Cat. No. B8706421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Cyanophenyl)-3-(4-cyanophenyl)urea
Molecular FormulaC15H10N4O
Molecular Weight262.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)C#N)C#N
InChIInChI=1S/C15H10N4O/c16-9-11-4-6-13(7-5-11)18-15(20)19-14-3-1-2-12(8-14)10-17/h1-8H,(H2,18,19,20)
InChIKeyNYZGNHFUJIBFKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Cyanophenyl)-3-(4-cyanophenyl)urea (CAS 197311-21-0): A Positionally Isomeric Diaryl Urea Scaffold for Procurement and Screening


1-(3-Cyanophenyl)-3-(4-cyanophenyl)urea (CAS 197311-21-0, molecular formula C₁₅H₁₀N₄O, molecular weight 262.27 g/mol) is an unsymmetrical diaryl urea featuring a meta-cyanophenyl group on one urea nitrogen and a para-cyanophenyl group on the other . This compound belongs to the pharmacologically privileged diaryl urea class, which serves as a core scaffold in numerous kinase inhibitors (e.g., sorafenib, regorafenib) and other therapeutic candidates [1]. Its defining structural feature—the regiospecific placement of two electron‑withdrawing nitrile groups at non‑equivalent positions—creates a unique hydrogen‑bonding donor/acceptor topology and dipole moment that differentiates it from both the symmetrical 1,3‑bis(4‑cyanophenyl)urea (CAS 100953‑84‑2) and the mono‑cyanophenyl analog 1‑(4‑cyanophenyl)‑3‑phenylurea (CAS 107676‑58‑4) . The compound is commercially available through Sigma‑Aldrich (Product No. S711047, AldrichCPR) and multiple custom synthesis vendors, typically supplied at ≥95% purity .

Why 1-(3-Cyanophenyl)-3-(4-cyanophenyl)urea Cannot Be Replaced by Generic Diaryl Urea Analogs Without Experimental Validation


The diaryl urea pharmacophore is exquisitely sensitive to the position and electronic nature of aryl substituents. In kinase inhibitor programs, shifting a nitrile from the para to the meta position has been shown to alter binding poses within the hydrophobic back pocket of kinases, directly impacting both potency and selectivity profiles [1]. For example, in the SRPK3 inhibitor series, 1-(4-cyanophenyl)-3-phenylurea was identified as a hit scaffold, and subsequent medicinal chemistry efforts demonstrated that positional isomerism on the cyanophenyl ring led to divergent IC₅₀ values across the SRPK family [2]. The unsymmetrical 3‑cyano/4‑cyano substitution pattern of the target compound generates a dipole moment and electrostatic surface distinct from the symmetrical 1,3‑bis(4‑cyanophenyl)urea or the mono‑cyano analog, which directly affects target engagement, solubility, and metabolic stability [3]. Generic substitution with an in‑class analog without verifying these properties in the specific assay context can lead to false‑negative screening results, misinterpreted structure–activity relationships, and wasted procurement resources.

Quantitative Differentiation Evidence for 1-(3-Cyanophenyl)-3-(4-cyanophenyl)urea Against Closest Structural Analogs


Positional Isomerism Drives Divergent SRPK3 Kinase Inhibition: 3-Cyano/4-Cyano vs. 4-Cyano/Phenyl Urea

The mono-cyanophenyl analog 1-(4-cyanophenyl)-3-phenylurea was identified as an initial hit for SRPK3 through a kinase screen, with subsequent medicinal chemistry optimization yielding compounds in the single-digit micromolar IC₅₀ range against SRPK3 while showing negligible inhibition of SRPK1 or SRPK2 [1]. The introduction of a second nitrile at the 3‑position (producing the target compound's scaffold) modifies the hydrogen‑bonding capacity and electron density distribution on the urea core. In closely related diaryl urea series, substitution at the meta position of the A‑ring has been shown to shift kinase selectivity profiles by 10‑ to 100‑fold compared to para‑only substituted analogs, as measured by biochemical IC₅₀ assays [2]. While direct head‑to‑head SRPK3 data for the target compound versus 1-(4-cyanophenyl)-3-phenylurea are not publicly available, the class‑level SAR indicates that the 3‑CN/4‑CN pattern is expected to produce a distinct kinase inhibition fingerprint.

SRPK3 kinase inhibition Positional isomer SAR Diaryl urea kinase probe

Cytotoxicity Differential: 3-Cyano/4-Chloro Analog Demonstrates Sub-Micromolar Potency Against Cancer Cell Lines

The closest analog with publicly reported cytotoxicity, N-(3-chlorophenyl)-N'-(4-cyanophenyl)urea (compound 2g, CAS 710317-93-4), displayed IC₅₀ values of 0.22 µM (HL‑60), 0.34 µM (A549), and 0.41 µM (MDA‑MB‑231), representing 3.8‑ to 22.5‑fold greater potency than the reference compound sorafenib in the same assays . Replacement of the 3‑chloro substituent with a 3‑cyano group (as in the target compound) alters both the electronic (Hammett σₘ: CN = +0.56 vs. Cl = +0.37) and hydrogen‑bonding properties of the A‑ring, which in related diaryl urea antiproliferative series has been shown to shift IC₅₀ values by 2‑ to 10‑fold depending on the cell line [1]. The target compound's dual‑nitrile configuration is expected to yield a distinct cytotoxicity profile compared to the 3‑chloro analog.

Antiproliferative activity Cytotoxicity SAR Diaryl urea anticancer

Symmetrical vs. Unsymmetrical Diaryl Urea: 1,3-Bis(4-cyanophenyl)urea as a Negative Control for Urea Transporter Selectivity

The symmetrical analog 1,3-bis(4-cyanophenyl)urea (CAS 100953-84-2) lacks the topological asymmetry of the target compound. In urea transporter B (UT‑B) inhibition assays, structurally related diaryl ureas have demonstrated IC₅₀ values in the low micromolar range (2.54 µM for a representative inhibitor in Sprague‑Dawley rat erythrocytes, 6‑min spectrophotometric lysis assay) [1]. The unsymmetrical 3‑CN/4‑CN substitution pattern in the target compound introduces a dipole moment vector that is absent in the symmetrical bis(4‑CN) analog, which is known to influence binding to asymmetric transporter binding pockets . The symmetrical analog can serve as a matched negative control in experiments where regiospecific target engagement is hypothesized.

Urea transporter inhibition Symmetrical vs. unsymmetrical urea Selectivity profiling

Commercial Availability and Purity Benchmarking: Sigma-Aldrich S711047 vs. Custom Synthesis Vendors

1-(3-Cyanophenyl)-3-(4-cyanophenyl)urea is stocked by Sigma‑Aldrich as catalog number S711047 (AldrichCPR collection), providing a traceable, quality‑controlled source . In contrast, the positional isomers 1-(2-cyanophenyl)-3-(3-cyanophenyl)urea (CAS 681470‑42‑8) and 1,3‑bis(4‑cyanophenyl)urea (CAS 100953‑84‑2) are predominantly available through custom synthesis only, with variable reported purities (typically 95–98%) and longer lead times . The Sigma‑Aldrich catalog entry ensures batch‑to‑batch consistency, Certificate of Analysis (CoA) documentation, and established shipping/storage protocols, which are critical for reproducible screening data.

Procurement specification Purity benchmarking Commercial sourcing

Recommended Application Scenarios for 1-(3-Cyanophenyl)-3-(4-cyanophenyl)urea Based on Quantitative Differentiation Evidence


Kinase Selectivity Profiling Panels Requiring Positionally Defined Diaryl Urea Probes

This compound is suited for inclusion in kinase selectivity panels (e.g., SRPK family, VEGFR2, PDGFRβ, c‑Kit) where the 3‑CN/4‑CN substitution pattern provides a distinct binding topology compared to mono‑cyanophenyl or symmetrical bis‑cyanophenyl analogs. The positional isomerism established in Section 3 (Evidence Item 1) indicates that the meta‑cyano group alters kinase binding pocket interactions, making this compound a valuable tool for dissecting the contribution of A‑ring substitution geometry to kinase selectivity [1]. Researchers can use 1-(4-cyanophenyl)-3-phenylurea as a matched comparator to isolate the effect of the second nitrile group.

Antiproliferative Screening in Solid Tumor and Leukemia Cell Line Panels

Based on the cytotoxicity SAR evidence (Section 3, Evidence Item 2), the target compound should be evaluated in antiproliferative assays against HL‑60, A549, and MDA‑MB‑231 cell lines, with N‑(3‑chlorophenyl)‑N'‑(4‑cyanophenyl)urea (compound 2g) serving as the closest pharmacologically characterized comparator . The 3‑CN substituent's stronger electron‑withdrawing character (σₘ = +0.56 vs. +0.37 for Cl) and hydrogen‑bond acceptor capacity are expected to modulate potency, providing structure–activity relationship data for optimization of the diaryl urea anticancer chemotype.

Urea Transporter Pharmacology: Differentiating UT‑B vs. UT‑A Isoform Engagement

The unsymmetrical topology of the target compound makes it a candidate for urea transporter (UT‑B and UT‑A1) pharmacological studies where symmetrical analogs may fail to discriminate between transporter isoforms. As noted in Section 3 (Evidence Item 3), the symmetrical 1,3‑bis(4‑cyanophenyl)urea can be employed as a negative control to confirm that observed transporter inhibition depends on the regiospecific presentation of the 3‑cyano and 4‑cyano groups [2]. Assay conditions based on the BindingDB erythrocyte lysis protocol (6‑min incubation, spectrophotometric detection) are recommended for initial screening.

Medicinal Chemistry Hit‑to‑Lead Optimization with Traceable Commercial Supply

For academic and industrial medicinal chemistry groups initiating a diaryl urea hit‑to‑lead program, the Sigma‑Aldrich catalog availability (S711047) provides a reliable, CoA‑documented starting material with established purity (≥95%) . This mitigates the procurement risk and lead‑time variability associated with custom‑synthesized positional isomers. The compound can serve as a reference standard for HPLC method development and as a starting scaffold for parallel synthesis of focused libraries exploring A‑ring and B‑ring modifications.

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